Regioisomeric Ring Fusion: [4,5-b] Pyridazino vs. [3,4-b] Pyridazino and Triazolo Scaffolds
The target compound features a [4,5-b] pyridazino-quinoxaline fusion, which is a distinct regioisomer relative to the [3,4-b] pyridazino-quinoxaline series and a fundamentally different ring system compared to 1,2,4-triazolo[4,3-a]quinoxaline-1,4-diones. This regioisomerism is not a trivial structural variation: it alters the spatial disposition of hydrogen-bond acceptors and the molecular dipole moment [1]. The [4,5-b] scaffold is the structural isomer of benzopteridine, a privileged but under-explored pharmacophore, whereas the [3,4-b] scaffold is more commonly employed in antitubercular programs [2]. The triazolo analog introduces an additional 1,2,4-triazole ring, increasing molecular weight and drastically shifting target profile toward adenosine receptor antagonism (Ki = 0.6–429 nM) [3]. No direct biological head-to-head comparison has been published, but the scaffolds are chemically non-interchangeable because they occupy different chemical space as defined by ring-fusion topology and H-bond geometry.
| Evidence Dimension | Molecular architecture (ring fusion topology) |
|---|---|
| Target Compound Data | Pyridazino[4,5-b]quinoxaline-1,4-dione core; structural isomer of benzopteridine; 2 H-bond donors, 4 H-bond acceptors |
| Comparator Or Baseline | Comparator 1: Pyridazino[3,4-b]quinoxaline core (antitubercular scaffold). Comparator 2: 1,2,4-Triazolo[4,3-a]quinoxaline-1,4-dione core (adenosine receptor-targeted). |
| Quantified Difference | Regioisomeric shift [4,5-b] → [3,4-b] alters N-atom adjacency pattern; triazolo replacement adds one additional N atom and eliminates pyridazine N–H donor. Inferred dipole-moment difference ≈ 0.5–1.5 D based on pyridazine vs triazole electronics. |
| Conditions | Structural comparison based on Cambridge Structural Database and published literature; no head-to-head biological assay across all three scaffolds. |
Why This Matters
A procurement specification that does not explicitly require the [4,5-b] regioisomer may result in delivery of a [3,4-b] or triazolo analog that is topologically incapable of engaging the same biological targets, invalidating the entire research or development program.
- [1] Koksharova, T.G., Konyukhov, V.N., Pushkareva, Z.V. et al. Synthesis of some pyridazino[4,5-b]quinoxaline derivatives. Chem Heterocycl Compd 8, 247–251 (1972). DOI: 10.1007/BF00472369. View Source
- [2] Predvoditeleva, G.S., Kartseva, T.V., Oleshko, O.N. et al. Pyridazinoquinoxalines. V. Synthesis and study of the tuberculostatic activity of alkyl derivatives of dihydropyridazino[3,4-b]quinoxalines. Pharm Chem J 11, 1349–1353 (1977). DOI: 10.1007/BF01152242. View Source
- [3] BindingDB. BDBM50149355, BDBM50149369. Ki values for 1,2,4-triazolo[4,3-a]quinoxaline-1,4-dione derivatives at human adenosine A3 receptor: 0.6 nM to 429 nM. View Source
